REACTION_CXSMILES
|
[CH3:1][C:2]([N:9]([C:17](=[O:22])[C:18](OC)=[O:19])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+]>C1(C)C=CC=CC=1.CO>[CH3:1][C:2]1([CH3:8])[CH:3]([C:4]([O:6][CH3:7])=[O:5])[C:18](=[O:19])[C:17](=[O:22])[N:9]1[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|
|
Name
|
methyl 3-methyl-3-[[(methyloxy)(oxo)acetyl](phenylmethyl)amino]butanoate
|
Quantity
|
6.9702 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)(C)N(CC1=CC=CC=C1)C(C(=O)OC)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM (200 mL) and 1 N aq. HCl (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with a fresh portion of DCM (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(N(C(C(C1C(=O)OC)=O)=O)CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5965 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |